Arogenic acid

Beschreibung

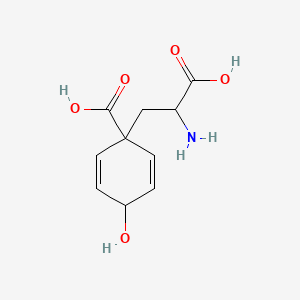

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEILDYWGANZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Arogenic Acid Biosynthesis Pathway in Plants: A Technical Guide for Researchers

[Date]: December 13, 2025

Executive Summary

The arogenic acid biosynthesis pathway is the primary route for the production of the essential aromatic amino acids, phenylalanine and tyrosine, in plants. These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors to a vast array of secondary metabolites crucial for plant growth, development, and defense. This technical guide provides an in-depth overview of the core components of the this compound pathway in plants, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on enzyme kinetics, details key experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding of this vital metabolic route. The elucidation of this pathway's intricacies offers potential targets for metabolic engineering to enhance crop nutritional value and for the development of novel herbicides and pharmaceuticals.

Introduction

In plants, the biosynthesis of phenylalanine and tyrosine predominantly occurs via the this compound pathway, a metabolic route localized within the plastids. This pathway diverges from the shikimate pathway at the branch-point metabolite, chorismate. Unlike many microorganisms that utilize the phenylpyruvate and p-hydroxyphenylpyruvate pathways, higher plants primarily rely on arogenate as the immediate precursor for both phenylalanine and tyrosine synthesis.[1][2] The tight regulation of this pathway is critical for controlling the flux of carbon into the production of not only proteins but also a diverse group of secondary metabolites, including lignins, flavonoids, and alkaloids, which collectively can account for a significant portion of a plant's total organic carbon.[3] This guide will dissect the enzymatic steps, regulatory mechanisms, and experimental approaches used to study this central metabolic pathway.

The Core this compound Biosynthesis Pathway

The conversion of chorismate to phenylalanine and tyrosine involves a series of enzymatic reactions catalyzed by four key enzymes: chorismate mutase, prephenate aminotransferase, arogenate dehydratase, and arogenate dehydrogenase.

Chorismate to Prephenate: Chorismate Mutase

The first committed step in the this compound pathway is the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase (CM) .[4][5] This enzyme represents a critical branch point in aromatic amino acid biosynthesis, channeling chorismate towards phenylalanine and tyrosine production and away from the tryptophan biosynthesis pathway.[4] Plant genomes typically encode multiple isoforms of chorismate mutase, which can be localized in different cellular compartments and exhibit distinct regulatory properties.[6][7]

Prephenate to Arogenate: Prephenate Aminotransferase

The subsequent step involves the transamination of prephenate to form arogenate, catalyzed by prephenate aminotransferase (PAT) .[8][9] This enzyme utilizes glutamate or aspartate as the amino donor. The identification and characterization of PAT genes in plants like Petunia hybrida and Arabidopsis thaliana have confirmed the predominance of the arogenate pathway for phenylalanine and tyrosine biosynthesis in plants.[8][9]

Arogenate to Phenylalanine: Arogenate Dehydratase

Arogenate dehydratase (ADT) catalyzes the final step in phenylalanine biosynthesis, involving the dehydration and decarboxylation of arogenate to yield phenylalanine.[10][11][12] Plants possess a family of ADT isoenzymes that can exhibit different substrate specificities and regulatory sensitivities.[11][13][14] The activity of ADT is a key regulatory point in controlling the flux of metabolites into the vast network of phenylpropanoid compounds.[12][15]

Arogenate to Tyrosine: Arogenate Dehydrogenase

The synthesis of tyrosine from arogenate is catalyzed by arogenate dehydrogenase (ADH) , which mediates the NADP+-dependent oxidative decarboxylation of arogenate.[16][17] Similar to other enzymes in this pathway, multiple isoforms of ADH exist in plants, such as TyrAAT1 and TyrAAT2 in Arabidopsis thaliana, which have been shown to have differing catalytic efficiencies.[16]

Quantitative Data on Pathway Enzymes

The kinetic properties of the enzymes in the this compound pathway have been characterized in various plant species. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Kinetic Parameters of Plant Chorismate Mutases

| Plant Species | Isoform | Substrate | K_m (μM) | k_cat (s⁻¹) | Allosteric Regulation | Reference |

| Arabidopsis thaliana | AtCM1 | Chorismate | - | - | Activated by Trp; Inhibited by Phe, Tyr | [18] |

| Arabidopsis thaliana | AtCM2 | Chorismate | - | - | Unregulated | [18] |

| Arabidopsis thaliana | AtCM3 | Chorismate | - | - | Activated by Trp, Cys, His | [18] |

| Pinus pinaster | PpCM1 | Chorismate | - | - | Activated by Trp; Inhibited by Phe, Tyr | [7] |

| Pinus pinaster | PpCM2 | Chorismate | - | - | Activated by Trp; Inhibited by Phe, Tyr | [7] |

Note: Specific K_m and k_cat values are not consistently reported in a comparable format across all studies.

Table 2: Kinetic Parameters of Plant Prephenate Aminotransferases

| Plant Species | Substrate | K_m (μM) | Reference |

| Anchusa officinalis | Prephenate | 80 | [19] |

| Anchusa officinalis | L-Aspartate | 80 | [19] |

Table 3: Kinetic Parameters of Plant Arogenate Dehydratases

| Plant Species | Isoform | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Arabidopsis thaliana | ADT1 | Arogenate | - | - | 1050 | [11][14] |

| Arabidopsis thaliana | ADT2 | Arogenate | - | - | 7650 | [11][14] |

| Arabidopsis thaliana | ADT3 | Arogenate | - | - | 1140 | [20] |

| Arabidopsis thaliana | ADT4 | Arogenate | - | - | 490 | [20] |

| Arabidopsis thaliana | ADT5 | Arogenate | - | - | 620 | [20] |

| Arabidopsis thaliana | ADT6 | Arogenate | - | - | 1560 | [11][14] |

| Sorghum bicolor | - | Arogenate | 320 | - | - | [10] |

| Petunia hybrida | ADT1 | Arogenate | 179 | - | - | [4] |

Table 4: Kinetic Parameters of Plant Arogenate Dehydrogenases

| Plant Species | Isoform | Substrate | K_m (μM) | Inhibition by Tyrosine (K_i, μM) | Reference |

| Arabidopsis thaliana | TyrAAT1 | Arogenate | - | - | [16] |

| Arabidopsis thaliana | TyrAAT2 | Arogenate | - | - | [16] |

| Sorghum bicolor | - | Arogenate | 350 | 61 (competitive) | [21] |

Table 5: Feedback Inhibition of Arogenate Dehydratase by Phenylalanine

| Plant Species | Isoform | Inhibition Type | K_i (μM) | IC₅₀ (μM) | Reference |

| Sorghum bicolor | - | Competitive | 24 | - | [10][22] |

| Physcomitrella patens | PpADT-G | Uncompetitive | 28.1 | 47.7 | [23] |

| Physcomitrella patens | PpADT-C | Allosteric | - | 320 | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymes of the this compound biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant Enzymes

A general workflow for obtaining purified recombinant enzymes for kinetic and structural analysis is outlined below.

1. Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequence of the target enzyme (e.g., ADT) by PCR using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).

2. Heterologous Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

3. Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

4.2.1. Chorismate Mutase Activity Assay (Spectrophotometric)

This assay measures the conversion of chorismate to prephenate. The subsequent conversion of prephenate to phenylpyruvate under acidic conditions allows for spectrophotometric quantification.

-

Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM 2-mercaptoethanol, 0.1 mg/mL BSA, and 1 mM chorismate.

-

Procedure:

-

Pre-warm 400 µL of the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the purified enzyme solution.

-

Incubate at 37°C for 5-10 minutes.

-

Stop the reaction and convert prephenate to phenylpyruvate by adding 400 µL of 1 M HCl and incubating at 37°C for 10 minutes.

-

Add 1 mL of 2.5 M NaOH to render the solution alkaline.

-

Measure the absorbance at 320 nm against a blank lacking the enzyme.[24]

-

4.2.2. Arogenate Dehydratase Activity Assay (Spectrophotometric)

This coupled assay measures the formation of phenylpyruvate from arogenate.

-

Principle: Arogenate dehydratase converts arogenate to phenylalanine. In a coupled reaction, an aromatic aminotransferase can convert phenylalanine and α-ketoglutarate to phenylpyruvate and glutamate. The formation of phenylpyruvate is monitored at 320 nm under basic conditions.[25]

-

Reagents:

-

Assay Buffer: e.g., 100 mM K-phosphate buffer, pH 7.5.

-

L-Arogenate solution.

-

2-Ketoglutarate.

-

Partially purified aromatic aminotransferase.

-

-

Procedure:

-

Combine the assay buffer, arogenate, 2-ketoglutarate, and the aromatic aminotransferase in a cuvette.

-

Initiate the reaction by adding the purified arogenate dehydratase.

-

Monitor the increase in absorbance at 320 nm over time.

-

4.2.3. Arogenate Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NADP+-dependent formation of NADPH.

-

Principle: The oxidative decarboxylation of arogenate to tyrosine is coupled to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.[19]

-

Reaction Mixture: e.g., 100 mM Tris-HCl (pH 8.5), 1 mM NADP+, and varying concentrations of L-arogenate.

-

Procedure:

-

Equilibrate the reaction mixture in a cuvette at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified arogenate dehydrogenase.

-

Record the increase in absorbance at 340 nm over time.

-

Visualizing Pathways and Workflows

The this compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the this compound pathway for the biosynthesis of phenylalanine and tyrosine from chorismate.

Regulation of the this compound Pathway

Feedback inhibition is a key mechanism for regulating flux through the this compound pathway. The end products, phenylalanine and tyrosine, can allosterically inhibit the activity of key enzymes.

Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical experimental workflow for the characterization of an enzyme from the this compound pathway.

Conclusion

The this compound pathway is a cornerstone of plant primary metabolism, providing the essential aromatic amino acids and feeding into a vast network of secondary metabolic pathways. A thorough understanding of the enzymes, their kinetics, and their regulation is paramount for both fundamental plant science and for applied research in agriculture and biotechnology. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate this critical pathway. Future research, including detailed structural studies of the enzyme complexes and in vivo flux analysis, will further illuminate the intricate workings of this compound biosynthesis and open new avenues for targeted metabolic engineering.

References

- 1. A petunia chorismate mutase specialized for the production of floral volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biostatsquid.com [biostatsquid.com]

- 3. Arogenate Dehydratase Isoenzymes Profoundly and Differentially Modulate Carbon Flux into Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and kinetic analysis of the two recombinant arogenate dehydrogenase isoforms of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]

- 6. academic.oup.com [academic.oup.com]

- 7. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]

- 8. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutation of a Rice Gene Encoding a Phenylalanine Biosynthetic Enzyme Results in Accumulation of Phenylalanine and Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner | The EMBO Journal [link.springer.com]

- 14. A SIMPLE AND EFFICIENT EXPRESSION AND PURIFICATION SYSTEM USING TWO NEWLY CONSTRUCTED VECTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural Evolution of Differential Amino Acid Effector Regulation in Plant Chorismate Mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Conserved Molecular Mechanism of TyrA Dehydrogenase Substrate Specificity Underlying Alternative Tyrosine Biosynthetic Pathways in Plants and Microbes [frontiersin.org]

- 20. Tyrosine and Phenylalanine Are Synthesized within the Plastids in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 22. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reduced Arogenate Dehydratase Expression: Ramifications for Photosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The importance of chorismate mutase in the biocontrol potential of Trichoderma parareesei - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Arogenate Pathway: A Cornerstone of Plant Phenylalanine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a crucial precursor to a vast array of secondary metabolites vital for plant growth, development, and defense. The primary route for phenylalanine biosynthesis in plants is the arogenate pathway, a critical metabolic sequence that diverges from the pathway found in many microorganisms. This whitepaper provides a comprehensive technical overview of the discovery, core reactions, and regulation of the arogenate pathway. It details the key enzymes involved, presents quantitative kinetic data, and offers in-depth experimental protocols for their study. This guide is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development, providing the foundational knowledge and practical methodologies necessary to investigate this pivotal metabolic pathway.

Discovery and Elucidation of the Arogenate Pathway

The elucidation of the phenylalanine biosynthetic pathway in plants was a gradual process, with key discoveries spanning several decades. Initially, it was presumed that plants, like many microbes, synthesized phenylalanine via the phenylpyruvate pathway. However, pioneering work by researchers such as Roy Jensen and Eric Conn in the mid to late 20th century began to unravel a distinct route in plants.

A Shift in Paradigm: Early studies in various plant species failed to detect significant prephenate dehydratase activity, a key enzyme in the phenylpyruvate pathway. This observation hinted at an alternative route. The breakthrough came with the identification of arogenate as a key intermediate.

Key Experimental Evidence:

-

Enzyme Assays: Seminal studies in the 1980s demonstrated the presence of arogenate dehydratase (ADT) activity in chloroplasts of higher plants like tobacco and spinach.[1] These studies showed that plant extracts could convert arogenate to phenylalanine, while prephenate was not a substrate for this reaction.[1]

-

Radiolabeling Studies: Experiments using radiolabeled precursors confirmed that the carbon skeleton of shikimate was efficiently incorporated into phenylalanine via arogenate.

-

Genetic and Molecular Approaches: The advent of molecular biology allowed for the identification and characterization of the genes encoding the enzymes of the arogenate pathway. The cloning and functional expression of prephenate aminotransferase (PAT) and arogenate dehydratase (ADT) genes provided definitive proof of the pathway's operation in plants.[2][3]

These cumulative findings firmly established the arogenate pathway as the predominant route for phenylalanine biosynthesis in the plant kingdom.

The Core Reactions of the Arogenate Pathway

The arogenate pathway consists of two primary enzymatic steps that convert prephenate, a branch-point metabolite from the shikimate pathway, into phenylalanine. These reactions occur within the plastids.

-

Transamination of Prephenate: The first committed step is the conversion of prephenate to arogenate. This reaction is catalyzed by prephenate aminotransferase (PAT) , which transfers an amino group from a donor, typically glutamate or aspartate.[3]

-

Dehydrative Decarboxylation of Arogenate: The final step is the conversion of arogenate to L-phenylalanine, water, and carbon dioxide. This irreversible reaction is catalyzed by arogenate dehydratase (ADT) .[4]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in the arogenate pathway have been characterized in several plant species. This quantitative data is crucial for understanding the regulation and flux through the pathway.

| Enzyme | Plant Species | Isoform | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Reference(s) |

| Arogenate Dehydratase (ADT) | Sorghum bicolor | - | Arogenate | 320 | Not Reported | [5] |

| Arogenate Dehydratase (ADT) | Nicotiana silvestris | - | Arogenate | 300 | Not Reported | [1] |

| Arogenate Dehydratase (ADT) | Spinacia oleracea | - | Arogenate | 300 | Not Reported | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the arogenate pathway.

Arogenate Dehydratase (ADT) Enzyme Assay (Spectrophotometric Method)

This protocol describes a coupled spectrophotometric assay for determining ADT activity.[6]

Principle: The formation of phenylalanine by ADT is coupled to a transamination reaction catalyzed by an aromatic aminotransferase. In the presence of α-ketoglutarate, the resulting phenylpyruvate is measured by its absorbance at 320 nm.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and protease inhibitor cocktail.

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5)

-

L-Arogenate solution (substrate)

-

α-Ketoglutarate solution

-

Partially purified aromatic aminotransferase

-

Spectrophotometer capable of measuring absorbance at 320 nm

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in ice-cold Extraction Buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a cuvette containing Assay Buffer, α-ketoglutarate, and aromatic aminotransferase.

-

Add the crude enzyme extract to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding the L-arogenate solution.

-

Immediately monitor the increase in absorbance at 320 nm for 10-15 minutes.

-

Calculate the rate of phenylpyruvate formation using the molar extinction coefficient of phenylpyruvate at 320 nm.

-

Generation and Analysis of T-DNA Insertion Mutants in Arabidopsis thaliana

This protocol outlines the general steps for identifying and characterizing T-DNA insertion mutants for genes in the arogenate pathway.[7][8][9][10]

Principle: T-DNA from Agrobacterium tumefaciens can integrate into the plant genome, potentially disrupting gene function. Publicly available collections of Arabidopsis T-DNA insertion lines allow for reverse genetics approaches to study gene function.

Materials:

-

Arabidopsis thaliana seeds of the desired T-DNA insertion line (e.g., from ABRC or NASC).

-

Soil and pots for plant growth.

-

DNA extraction buffer.

-

PCR reagents (Taq polymerase, dNTPs, primers).

-

Agarose gel electrophoresis equipment.

Procedure:

-

Plant Growth and DNA Extraction:

-

Sow seeds on soil and grow under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

Harvest leaf tissue from individual T2 or T3 generation plants.

-

Extract genomic DNA using a standard plant DNA extraction protocol.

-

-

Genotyping by PCR:

-

Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the T-DNA insertion site, and a T-DNA left border primer (LB).

-

Perform two PCR reactions for each plant:

-

Reaction 1: LP + RP (amplifies the wild-type allele).

-

Reaction 2: LB + RP (amplifies the T-DNA insertion allele).

-

-

Analyze the PCR products by agarose gel electrophoresis to determine the genotype (wild-type, heterozygous, or homozygous).

-

-

Phenotypic Analysis:

-

Grow homozygous mutant plants alongside wild-type controls.

-

Analyze the plants for any developmental or metabolic phenotypes. For arogenate pathway mutants, this may include measuring lignin content, profiling aromatic amino acids, or assessing growth under different conditions.

-

Lignin Content Analysis (Klason Method)

This protocol describes a standard method for quantifying lignin content in plant cell walls.[11][12]

Principle: The Klason lignin method involves the acid hydrolysis of polysaccharides in the plant cell wall, leaving behind an insoluble residue of lignin which can be quantified gravimetrically.

Materials:

-

Dried and ground plant material (e.g., stems).

-

72% (w/w) Sulfuric acid.

-

4% (w/w) Sulfuric acid.

-

Sintered glass crucibles.

-

Drying oven.

Procedure:

-

Sample Preparation:

-

Dry the plant material at 60°C to a constant weight.

-

Grind the dried material to a fine powder.

-

-

Acid Hydrolysis:

-

Accurately weigh approximately 300 mg of the dried powder into a pressure tube.

-

Add 3.0 mL of 72% sulfuric acid and stir to ensure complete wetting of the sample.

-

Incubate at 30°C for 1 hour with occasional stirring.

-

Dilute the acid to 4% by adding 84 mL of deionized water.

-

Autoclave at 121°C for 1 hour.

-

-

Lignin Quantification:

-

Filter the cooled suspension through a pre-weighed sintered glass crucible.

-

Wash the residue with hot deionized water until the filtrate is neutral.

-

Dry the crucible with the insoluble lignin residue at 105°C to a constant weight.

-

The weight of the residue represents the Klason lignin content.

-

Stable Isotope Labeling for Metabolic Flux Analysis

This protocol provides a general framework for using stable isotopes to trace the flow of metabolites through the arogenate pathway.[13][14][15][16][17]

Principle: Plants are fed with a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of the label into downstream metabolites is then tracked using mass spectrometry, providing insights into metabolic flux.

Materials:

-

Arabidopsis thaliana seedlings or cell cultures.

-

Stable isotope-labeled precursor (e.g., [¹³C₆]-Shikimate).

-

Liquid culture medium or agar plates.

-

LC-MS system for metabolite analysis.

Procedure:

-

Labeling Experiment:

-

Grow Arabidopsis seedlings in a liquid culture medium or on agar plates.

-

Introduce the stable isotope-labeled precursor into the growth medium.

-

Harvest plant material at various time points after the introduction of the label.

-

Immediately quench metabolism by freezing the tissue in liquid nitrogen.

-

-

Metabolite Extraction:

-

Extract metabolites from the frozen tissue using a suitable solvent system (e.g., methanol:chloroform:water).

-

-

LC-MS Analysis:

-

Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Monitor the mass spectra for the incorporation of the stable isotope into phenylalanine and other pathway intermediates.

-

-

Data Analysis:

-

Calculate the rate of label incorporation to determine the metabolic flux through the arogenate pathway.

-

Visualizations of Pathways and Workflows

The Arogenate Pathway

Caption: The core enzymatic reactions of the arogenate pathway.

Experimental Workflow for ADT Mutant Analysis

Caption: Workflow for analyzing arogenate dehydratase T-DNA insertion mutants.

Conclusion

The discovery of the arogenate pathway represented a significant advancement in our understanding of plant primary metabolism. This pathway is not only essential for protein synthesis but also serves as a critical gateway to the vast and complex world of plant secondary metabolites. The methodologies and data presented in this whitepaper provide a solid foundation for researchers seeking to explore the intricacies of the arogenate pathway. Further investigation into the regulation of this pathway, the functional diversity of its enzyme isoforms, and its interplay with other metabolic networks will undoubtedly open new avenues for crop improvement, metabolic engineering, and the discovery of novel bioactive compounds.

References

- 1. Chloroplasts of higher plants synthesize L-phenylalanine via L-arogenate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a plant gene encoding glutamate/aspartate-prephenate aminotransferase: the last homeless enzyme of aromatic amino acids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Generation and characterization of Arabidopsis T-DNA insertion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A User’s Guide to the Arabidopsis T-DNA Insertion Mutant Collections | Springer Nature Experiments [experiments.springernature.com]

- 10. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Lignin Content - Celignis Analytical [celignis.com]

- 12. Ectopic Deposition of Lignin in the Pith of Stems of Two Arabidopsis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Stable isotope labeling of Arabidopsis thaliana cells and quantitative proteomics by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable isotope labeling of Arabidopsis thaliana for an NMR-based metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

The Role of Arogenic Acid in Phenylalanine Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylalanine, an essential aromatic amino acid, is a fundamental building block for proteins and a precursor to a vast array of secondary metabolites vital for plant defense, signaling, and human health. In plants and many microorganisms, the primary route for phenylalanine biosynthesis proceeds through the arogenate pathway. This guide provides a comprehensive technical overview of the pivotal role of arogenic acid in this pathway, with a focus on the key enzymatic step catalyzed by arogenate dehydratase (ADT). We delve into the kinetics and regulation of this pathway, present detailed experimental protocols for its study, and offer visualizations of the core biochemical and experimental workflows. Understanding the intricacies of the arogenate pathway is paramount for metabolic engineering efforts aimed at enhancing crop resilience, improving nutritional content, and producing valuable phenylpropanoids for pharmaceutical and industrial applications.

The Arogenate Pathway: The Predominant Route to Phenylalanine

The biosynthesis of phenylalanine from chorismate, the final product of the shikimate pathway, can occur via two primary routes: the phenylpyruvate pathway and the arogenate pathway. While the phenylpyruvate pathway is prevalent in many bacteria, the arogenate pathway is the major route in most plants and some microorganisms.[1][2]

The key steps in the arogenate pathway are:

-

Transamination of Prephenate: Prephenate, derived from chorismate, is converted to arogenate through a transamination reaction catalyzed by prephenate aminotransferase (PAT) . This enzyme transfers an amino group from a donor, typically glutamate.[3]

-

Dehydration and Decarboxylation of Arogenate: Arogenate is then converted to L-phenylalanine in a reaction catalyzed by arogenate dehydratase (ADT) . This enzyme facilitates the removal of a water molecule and a carboxyl group from arogenate.[4]

The subcellular localization of this pathway in plants is primarily within the plastids, where the enzymes for aromatic amino acid biosynthesis are concentrated.[5][6]

Alternative Route: The Phenylpyruvate Pathway

For context, the phenylpyruvate pathway involves the initial conversion of prephenate to phenylpyruvate by prephenate dehydratase (PDT), followed by the transamination of phenylpyruvate to phenylalanine.[3] While considered a minor pathway in many plants, its contribution to the overall phenylalanine pool can be significant under certain conditions or in specific tissues.

Arogenate Dehydratase (ADT): The Gatekeeper Enzyme

Arogenate dehydratase (EC 4.2.1.91) is the committed enzyme in the arogenate pathway leading to phenylalanine biosynthesis. Its activity is a critical regulatory point controlling the flux of carbon into phenylalanine and its downstream metabolites.

Enzyme Kinetics and Substrate Specificity

ADT exhibits a strong preference for arogenate as its substrate. In many plant species, multiple isoforms of ADT exist, displaying varying kinetic properties. The Michaelis constant (Km) for arogenate and the catalytic efficiency (kcat/Km) are key parameters for characterizing these isoforms.

Table 1: Kinetic Parameters of Arogenate Dehydratase (ADT) Isoforms from Arabidopsis thaliana

| Isoform | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AtADT1 | Arogenate | - | - | 1050 | [7] |

| Prephenate | - | - | 38 | [7] | |

| AtADT2 | Arogenate | - | - | 7650 | [7] |

| Prephenate | - | - | 240 | [7] | |

| AtADT3 | Arogenate | - | - | 1140 | [7] |

| Prephenate | Not a substrate | - | - | [7] | |

| AtADT4 | Arogenate | - | - | 490 | [7] |

| Prephenate | Not a substrate | - | - | [7] | |

| AtADT5 | Arogenate | - | - | 620 | [7] |

| Prephenate | Not a substrate | - | - | [7] | |

| AtADT6 | Arogenate | - | - | 1560 | [7] |

| Prephenate | - | - | 16 | [7] |

Table 2: Kinetic Parameters of Arogenate Dehydratase (ADT) from Other Species

| Species | Isoform/Type | Km for Arogenate (mM) | Other Kinetic Data | Reference |

| Sorghum bicolor | - | 0.32 | KI for phenylalanine: 24 µM, KA for tyrosine: 2.5 µM | [8] |

| Nicotiana silvestris | - | 0.3 | - | [9] |

| Petunia hybrida | PhADT1 | 0.179 | Vmax: 6,234 pkat/mg, kcat: 0.267 s⁻¹ | [2] |

| PhADT3 | 0.0488 | Vmax: 4,464 pkat/mg, kcat: 0.194 s⁻¹ | [2] | |

| Physcomitrella patens | PpADT-G | S0.5: 47.3 µM | Vmax: 16.0 pKat/µg, Hill index (h): 1.4 | [10] |

| PpADT-C | S0.5: 49.3 µM | Vmax: 0.3 pKat/µg, Hill index (h): 1.6 | [10] |

Regulation of Arogenate Dehydratase Activity

The activity of ADT is tightly regulated to maintain phenylalanine homeostasis. The primary regulatory mechanism is feedback inhibition by the end-product, phenylalanine.[11][12] Phenylalanine binds to a regulatory site on the ADT enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[10] This allosteric regulation allows the cell to rapidly respond to changes in phenylalanine levels.

Interestingly, some plant ADT isoforms have evolved to be less sensitive to feedback inhibition, which is thought to be a key adaptation for the massive production of phenylalanine-derived compounds like lignin in vascular plants.[10][11] In some species, ADT activity can also be activated by tyrosine.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the arogenate pathway and arogenate dehydratase.

Expression and Purification of Recombinant Arogenate Dehydratase

Objective: To produce and purify recombinant ADT for in vitro characterization. This protocol describes the expression of a His-tagged ADT in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

Luria-Bertani (LB) medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA agarose resin

-

Spectrophotometer

-

Sonicator

-

Centrifuge

Procedure:

-

Transformation: Transform the expression vector containing the ADT gene into a competent E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Expression: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged ADT.

-

Purification: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified lysate onto the column. Wash the column with 10 column volumes of wash buffer. Elute the His-tagged ADT with 5 column volumes of elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Arogenate Dehydratase Activity Assay

Objective: To measure the catalytic activity of ADT by quantifying the production of phenylalanine from arogenate. This is a spectrophotometric assay.[13]

Materials:

-

Purified ADT enzyme

-

L-arogenate solution

-

Reaction buffer (e.g., 100 mM EPPS buffer, pH 9.0)[14]

-

L-tyrosine (as an activator, optional)[14]

-

Trichloroacetic acid (TCA) to stop the reaction

-

Reagents for phenylalanine quantification (e.g., by HPLC)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 100 mM EPPS buffer (pH 9.0), 2.5 mM L-arogenate, and 0.25 mM L-tyrosine (optional).[14]

-

Enzyme Addition: Pre-incubate the reaction mixture at 32°C for 5 minutes.[9] Initiate the reaction by adding a known amount of purified ADT enzyme.

-

Incubation: Incubate the reaction at 32°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[14]

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) TCA.

-

Phenylalanine Quantification: Centrifuge the terminated reaction to pellet any precipitated protein. Quantify the amount of phenylalanine produced in the supernatant using a suitable method, such as HPLC with fluorescence detection.

-

Calculation: Calculate the specific activity of the enzyme (e.g., in µmol of phenylalanine produced per minute per mg of enzyme).

Quantification of Phenylalanine by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of phenylalanine in biological samples or from enzyme assays.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and water with a buffer)

-

Phenylalanine standard solutions

-

Sample extracts

Procedure:

-

Sample Preparation: Prepare samples by deproteinization (e.g., with TCA or methanol) and filtration through a 0.22 µm filter.

-

Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase can be an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[15] The flow rate is typically around 1 mL/min.

-

Detection: Phenylalanine can be detected by its native fluorescence (excitation ~260 nm, emission ~280 nm) or by UV absorbance at around 257 nm.

-

Quantification: Inject a known volume of the sample and standards onto the HPLC column. Create a standard curve by plotting the peak area of the phenylalanine standards against their known concentrations. Determine the concentration of phenylalanine in the samples by comparing their peak areas to the standard curve.

13C-Metabolic Flux Analysis (MFA)

Objective: To quantify the in vivo fluxes through the arogenate and other related pathways.

General Workflow:

-

Labeling Experiment: Grow cells or tissues in the presence of a 13C-labeled substrate (e.g., [U-13C]glucose). The 13C atoms will be incorporated into downstream metabolites, including amino acids.

-

Sample Collection and Hydrolysis: Harvest the biomass at isotopic steady state. Hydrolyze the proteins to release the constituent amino acids.

-

Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The MS will detect the mass isotopomer distribution of the amino acids.

-

Data Analysis and Flux Calculation: Use specialized software to correct the mass isotopomer data for natural isotope abundance. Input this data into a metabolic model of the organism's central carbon metabolism. The software will then estimate the intracellular fluxes by fitting the experimental data to the model.[16][17][18]

Visualizations

Phenylalanine Biosynthesis Pathways

Caption: Overview of the Arogenate and Phenylpyruvate pathways for Phenylalanine biosynthesis.

Experimental Workflow for Arogenate Dehydratase Assay

Caption: Step-by-step workflow for a typical arogenate dehydratase (ADT) enzyme assay.

Feedback Inhibition of Arogenate Dehydratase

Caption: Allosteric feedback inhibition of arogenate dehydratase by phenylalanine.

Conclusion and Future Directions

This compound stands as a central intermediate in the biosynthesis of phenylalanine in plants and various microorganisms. The enzyme responsible for its conversion, arogenate dehydratase, represents a critical control point in the pathway, subject to intricate regulation by feedback inhibition. The detailed kinetic and regulatory properties of ADT isoforms are key to understanding how plants modulate phenylalanine production for both primary and secondary metabolism.

Future research in this area will likely focus on:

-

Structural Biology: Elucidating the high-resolution structures of various ADT isoforms to better understand the molecular basis of substrate specificity and allosteric regulation.

-

Metabolic Engineering: Leveraging the knowledge of ADT regulation to engineer crops with enhanced nutritional value, improved disease resistance through optimized phenylpropanoid production, and for the sustainable production of high-value chemicals.

-

Drug Development: The shikimate and arogenate pathways are absent in mammals, making the enzymes within these pathways attractive targets for the development of novel herbicides and antimicrobial agents.

The in-depth understanding of the role of this compound and its associated enzymes will continue to be a cornerstone of advancements in plant science, biotechnology, and medicine.

References

- 1. bioone.org [bioone.org]

- 2. RNAi Suppression of Arogenate Dehydratase1 Reveals That Phenylalanine Is Synthesized Predominantly via the Arogenate Pathway in Petunia Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Subcellular localization of Arabidopsis arogenate dehydratases suggests novel and non-enzymatic roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroplasts of higher plants synthesize L-phenylalanine via L-arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A simple spectrophotometric assay for arogenate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 17. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Arogenic Acid as a Precursor to Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, an aromatic amino acid, is a fundamental building block for proteins and a precursor to a wide array of specialized metabolites with significant physiological roles, including neurotransmitters and hormones. In many plants and microorganisms, the primary route for tyrosine biosynthesis proceeds through the intermediate, arogenic acid. This pathway represents a critical metabolic branch point and is subject to intricate regulatory mechanisms. Understanding the intricacies of the this compound pathway is paramount for researchers in fields ranging from metabolic engineering to drug discovery, as the enzymes involved present potential targets for the development of novel herbicides and antimicrobial agents.

This technical guide provides a comprehensive overview of the this compound-dependent tyrosine biosynthetic pathway. It details the key enzymatic players, their kinetic properties, and the regulatory strategies that govern metabolic flux. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and characterization of the principal enzymes, as well as methods for the quantification of key metabolites.

The this compound Pathway for Tyrosine Biosynthesis

The biosynthesis of tyrosine from chorismate via this compound involves a two-step enzymatic cascade. This pathway is an alternative to the prephenate pathway, which is also found in some organisms. The arogenate pathway is the exclusive route to L-tyrosine in various organisms, including species of Nicotiana and Sorghum.[1]

The pathway initiates with the transamination of prephenate to form this compound, catalyzed by prephenate aminotransferase (PAT) . Subsequently, arogenate dehydrogenase (ADH) catalyzes the NAD(P)+-dependent oxidative decarboxylation of this compound to yield L-tyrosine.[1][2][3]

Below is a diagram illustrating the core enzymatic steps of the this compound pathway leading to tyrosine.

References

The Shikimate Pathway: A Technical Guide to Arogenic Acid Formation and its Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2] This pathway is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents and herbicides.[3] A key branch point in the biosynthesis of phenylalanine and tyrosine from the central intermediate, chorismate, involves the formation of arogenic acid. This technical guide provides an in-depth exploration of the shikimate pathway with a specific focus on the enzymatic steps leading to this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug discovery efforts in this critical area.

The Core Shikimate Pathway: From PEP and E4P to Chorismate

The shikimate pathway initiates with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[4][5] A series of seven enzymatic reactions then converts these precursors into chorismate, the final product of the pathway and the precursor for all three aromatic amino acids.[2][6]

The seven enzymes of the core shikimate pathway are:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH)

-

3-dehydroquinate (DHQ) synthase (AroB)

-

3-dehydroquinate dehydratase (AroD)

-

Shikimate dehydrogenase (AroE)

-

Shikimate kinase (AroK, AroL)

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA)

-

Chorismate synthase (AroC)

The overall flow of the shikimate pathway is depicted below:

This compound Formation: A Critical Branch Point

Chorismate stands at a crucial metabolic juncture, directing carbon flow towards the synthesis of tryptophan or the synthesis of phenylalanine and tyrosine.[7] The formation of this compound represents a key route in the biosynthesis of the latter two amino acids in many organisms, particularly in plants.[8] This pathway involves two key enzymes: chorismate mutase and prephenate aminotransferase.

Chorismate Mutase (EC 5.4.99.5)

Chorismate mutase catalyzes the intramolecular rearrangement of chorismate to prephenate, a Claisen rearrangement that is one of the few examples of a naturally occurring pericyclic reaction.[7] This enzyme significantly accelerates the reaction rate, by a factor of approximately 106, compared to the uncatalyzed reaction.[7]

Prephenate Aminotransferase (PAT) (EC 2.6.1.78 / 2.6.1.79)

Prephenate aminotransferase catalyzes the transamination of prephenate to form arogenate.[9][10] This enzyme utilizes an amino acid, typically glutamate or aspartate, as the amino group donor.[9] In plants, this is the predominant pathway for phenylalanine biosynthesis.[8]

The pathway from chorismate to this compound and subsequently to phenylalanine and tyrosine is illustrated below:

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of the enzymes in the shikimate pathway is crucial for drug development, as it allows for the quantitative assessment of inhibitor potency and mechanism of action. The following tables summarize key kinetic and inhibition data for selected enzymes in the pathway.

Table 1: Kinetic Parameters of Chorismate Mutase

| Organism | Enzyme Type | Km (μM) | kcat (s-1) | kcat/Km (s-1M-1) | Inhibitor | Ki (μM) | Inhibition Type |

| Thermus thermophilus | AroH | 290 | - | 180 | Tyrosine | 34 | Competitive |

| Mycobacterium tuberculosis | MtCM | 500 - 670 | - | - | - | - | - |

Data sourced from references[11][12]. Note: kcat was not explicitly provided in the source for T. thermophilus.

Table 2: Kinetic Parameters of Shikimate Dehydrogenase

| Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) |

| Staphylococcus aureus (MRSA) | Shikimate | - | - |

| Staphylococcus aureus (MRSA) | NADP+ | - | - |

| Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 54 | 107 |

| Camellia sinensis (CsDQD/SDHa) | Shikimate | - | - |

Data for S. aureus was noted as following Michaelis-Menten kinetics, but specific values were not provided in the abstract.[13] Data for C. sinensis from reference[14].

Table 3: Inhibition of Shikimate Pathway Enzymes

| Enzyme | Organism | Inhibitor | Ki (μM) | Inhibition Type |

| 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS) | Mycobacterium tuberculosis | Enantiopure inhibitor 4 | Nanomolar range | - |

| Shikimate Dehydrogenase | Staphylococcus aureus (MRSA) | Compound 238 | 122.94 (i0.5) | Uncompetitive vs NADP+ |

| Shikimate Dehydrogenase | Staphylococcus aureus (MRSA) | Compound 766 | 343.4 (i0.5) | Uncompetitive vs NADP+ |

| Shikimate Dehydrogenase | Staphylococcus aureus (MRSA) | Compound 894 | 142.9 (i0.5) | Mixed |

Data sourced from references[3][13]. i0.5 represents the concentration of inhibitor required to achieve 50% inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key experiments related to the shikimate pathway and this compound formation.

Protein Expression and Purification

A general workflow for obtaining purified enzymes of the shikimate pathway for in vitro assays is outlined below.

Detailed Protocol for Expression and Purification of Chorismate Mutase from Mycobacterium tuberculosis (MtCM):

-

Cloning and Transformation: The gene encoding MtCM (Rv1885c) is cloned into a pET-15b expression vector, which adds an N-terminal His-tag. The resulting plasmid is transformed into E. coli BL21(DE3) cells.[12]

-

Cell Culture and Induction: Transformed cells are grown in Luria-Bertani (LB) medium containing ampicillin at 37°C with shaking to an OD600 of 0.4-0.6. Protein expression is induced by the addition of 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and the culture is incubated for an additional 3-4 hours at 37°C.[15]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8), and disrupted by sonication on ice.[15]

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged MtCM is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified MtCM is then eluted with a buffer containing a higher concentration of imidazole.

-

Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing pure MtCM are pooled and dialyzed against a storage buffer.

Enzyme Activity Assays

Chorismate Mutase Activity Assay:

This assay measures the conversion of chorismate to prephenate. Prephenate is then non-enzymatically converted to phenylpyruvate under acidic conditions, which can be quantified spectrophotometrically.[15]

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.1 mg/ml bovine serum albumin, 10 mM β-mercaptoethanol, and 1 mM chorismate in a final volume of 0.4 ml.[16]

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a known amount of purified chorismate mutase.[16]

-

Reaction Termination: After a defined incubation time (e.g., 20 minutes), terminate the enzymatic reaction by adding 100 µl of 1 N HCl.[15]

-

Conversion to Phenylpyruvate: Incubate the mixture at 37°C for an additional 15 minutes to facilitate the conversion of prephenate to phenylpyruvate.[15]

-

Quantification: Add 700 µl of 2.5 N NaOH to the mixture and measure the absorbance at 320 nm to determine the concentration of phenylpyruvate.[15] A blank reaction without the enzyme should be included to account for the spontaneous conversion of chorismate to prephenate.[15]

Shikimate Dehydrogenase Activity Assay:

The activity of shikimate dehydrogenase is typically measured by monitoring the change in NADPH concentration spectrophotometrically at 340 nm.[17]

-

Reaction Mixture: The assay mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate (either 3-dehydroshikimate or shikimate), and the cofactor (NADPH or NADP+).

-

Enzyme Addition: The reaction is initiated by the addition of the purified shikimate dehydrogenase enzyme.

-

Spectrophotometric Measurement: The change in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ (decrease in absorbance) or the reduction of NADP+ to NADPH (increase in absorbance), is monitored over time.

-

Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is then calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).

Quantification of this compound

The quantification of this compound and other organic acids in biological samples can be challenging due to their similar structures and low abundance.[18] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.[18][19]

General HPLC-MS Protocol for Organic Acid Analysis:

-

Sample Preparation: Biological samples are typically extracted with a suitable solvent (e.g., methanol/water mixture) and then centrifuged to remove cellular debris. The supernatant is then filtered before analysis.

-

Chromatographic Separation: The extracted organic acids are separated on a suitable HPLC column, such as a reversed-phase C18 column or a column specifically designed for organic acid analysis.[20] A gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of organic acids.[18] The mass spectrometer can be operated in full scan mode to identify the compounds based on their mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic standards of the organic acid.

Conclusion and Future Directions

The shikimate pathway, and specifically the branch leading to this compound, represents a validated and highly promising target for the development of novel antimicrobial agents and herbicides. A thorough understanding of the enzymes involved, their kinetic properties, and their inhibition is paramount for the rational design of potent and selective inhibitors. The technical information, quantitative data, and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

-

High-throughput screening of compound libraries to identify novel inhibitors of shikimate pathway enzymes.

-

Structure-based drug design to optimize the potency and selectivity of lead compounds.

-

Exploring the regulation of the shikimate pathway in different organisms to identify novel regulatory nodes that can be targeted for inhibition.

-

Metabolic engineering of microorganisms to overproduce valuable aromatic compounds derived from the shikimate pathway.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to make significant strides in harnessing the potential of the shikimate pathway for the development of new therapeutics and biotechnological applications.

References

- 1. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 8. Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three different classes of aminotransferases evolved prephenate aminotransferase functionality in arogenate-competent microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chorismate mutase of Thermus thermophilus is a monofunctional AroH class enzyme inhibited by tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Inhibition and Biochemical Characterization of Methicillin-Resistant Staphylococcus aureus Shikimate Dehydrogenase: An in Silico and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 15. The Two Chorismate Mutases from both Mycobacterium tuberculosis and Mycobacterium smegmatis: Biochemical Analysis and Limited Regulation of Promoter Activity by Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 18. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]

- 19. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. shimadzu.com [shimadzu.com]

The Regulation of Arogenate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulation of arogenic acid (arogenate) metabolism, a critical juncture in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. Understanding the intricate control mechanisms of this pathway is paramount for applications in metabolic engineering, herbicide development, and the production of valuable plant-derived secondary metabolites.

The Arogenate Pathway: Core Reactions

In plants and many microorganisms, the biosynthesis of phenylalanine (Phe) and tyrosine (Tyr) predominantly proceeds through the arogenate pathway. This pathway begins with the conversion of prephenate, a key intermediate branching from the shikimate pathway.

The central steps are:

-

Prephenate Amination: Prephenate is converted to arogenate through a transamination reaction catalyzed by prephenate aminotransferase (PAT) . This enzyme transfers an amino group, typically from glutamate or aspartate.[1][2][3]

-

Arogenate to Phenylalanine: Arogenate undergoes decarboxylation and dehydration to yield phenylalanine. This reaction is catalyzed by arogenate dehydratase (ADT) .[1][2][4]

-

Arogenate to Tyrosine: Arogenate is converted to tyrosine via NAD(P)+-dependent dehydrogenation, a reaction catalyzed by arogenate dehydrogenase (ADH) .[5][6]

While the arogenate pathway is dominant in plants, an alternative route for phenylalanine synthesis exists in many microorganisms, proceeding from prephenate to phenylpyruvate via prephenate dehydratase (PDT), followed by transamination.[1][2][7]

Regulation of Key Enzymes

The flux through the arogenate pathway is meticulously controlled at multiple levels, including allosteric feedback regulation, transcriptional control, and post-translational modifications. This ensures a balanced supply of phenylalanine and tyrosine for both primary and secondary metabolism.[2][8]

Allosteric Feedback Regulation

The primary mechanism for rapid control of the arogenate pathway is allosteric feedback inhibition, where the final products of the pathway bind to and inhibit the activity of key enzymes.

-

Arogenate Dehydratase (ADT): This enzyme is a critical regulatory point. It is competitively inhibited by its product, phenylalanine .[9] Conversely, ADT activity can be stimulated by tyrosine , providing a mechanism for balancing the pools of these two amino acids.[9] The low Ki for phenylalanine and Ka for tyrosine suggest a high affinity of the enzyme for these effectors.[9]

-

Arogenate Dehydrogenase (ADH): The activity of ADH is typically feedback-inhibited by its product, tyrosine .[5][10] This regulates the flow of arogenate towards tyrosine synthesis.

-

Upstream Control (DAHPS): The entry point into the entire shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). In many microorganisms, DAHPS isoenzymes are subject to feedback inhibition by one or more of the aromatic amino acids.[11][12][13] While this regulation is less pronounced in plants, it represents an overarching control mechanism on the availability of precursors for arogenate synthesis.[13][14]

Transcriptional Regulation

Long-term regulation is achieved by controlling the expression of the genes encoding pathway enzymes. This is particularly crucial when plants have high demands for specific aromatic amino acid-derived secondary metabolites, such as lignin.

-

ADT Gene Families: Plants possess multiple ADT isoenzymes, often with distinct expression patterns and regulatory controls.[4][15] For example, Arabidopsis thaliana has six ADT isoforms.[4][16] This multiplicity allows for differential regulation of phenylalanine biosynthesis for various metabolic needs, such as protein synthesis versus the massive flux required for phenylpropanoid production (e.g., lignin, flavonoids).[4][15][17]

-

Coordination with Lignin Biosynthesis: Studies in maritime pine (Pinus pinaster) have shown that the expression of specific ADT genes is strongly upregulated in tissues with high lignification.[1][18] The transcription factor PpMYB8 directly binds to the promoters of ADT-A and ADT-D genes, activating their expression and coordinating phenylalanine supply with lignin deposition.[1][18] Another transcription factor, PpHY5 , appears to act antagonistically to PpMYB8.[1][18]

Post-Translational Modification

Emerging evidence suggests that post-translational modifications can also regulate enzyme function and localization. In Arabidopsis, ADT2 has been identified as a phosphoprotein.[19] Phosphorylation within its C-terminal ACT domain, which is often involved in ligand binding, can alter its subcellular localization, suggesting a novel layer of regulation that may link metabolic status to enzyme function.[19]

Quantitative Data on Enzyme Regulation

The following table summarizes key kinetic parameters for enzymes in the arogenate pathway. This data is essential for metabolic modeling and for understanding the efficiency and control strength of each enzymatic step.

| Enzyme | Organism | Substrate | KM (mM) | Effector | KI (µM) | KA (µM) | Reference |

| Arogenate Dehydratase (ADT) | Sorghum bicolor | Arogenate | 0.32 | Phenylalanine | 24 | - | [9] |

| Tyrosine | - | 2.5 | [9] |

Note: Data on the kinetic parameters of arogenate pathway enzymes is not uniformly available across all species. The values presented are illustrative of the tight regulation observed.

Experimental Protocols

Arogenate Dehydratase (ADT) Enzyme Assay

This protocol is adapted from methods used for plant tissues and is designed to measure the conversion of arogenate to phenylalanine.[20]

1. Protein Extraction:

- Harvest ~20 g of fresh tissue and immediately grind to a fine powder in liquid N2.

- Extract the powder with 30 mL of ice-cold extraction buffer (20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 10% glycerol, 1 mM PMSF, and a commercial plant protease inhibitor cocktail).

- Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C).

2. Ammonium Sulfate Precipitation (Optional Fractionation):

- Slowly add solid ammonium sulfate to the supernatant to achieve 20% saturation while stirring on ice. Equilibrate for 30 min.

- Centrifuge as above and discard the pellet.

- Add ammonium sulfate to the supernatant to bring it from 20% to 80% saturation. Equilibrate for 30 min.

- Collect the protein pellet by centrifugation. Resuspend the pellet in a minimal volume of extraction buffer.

3. Desalting:

- Remove ammonium sulfate using a desalting column (e.g., PD-10) equilibrated with the extraction buffer.

- Concentrate the protein solution using a centrifugal filter unit (e.g., 10 kDa MWCO). Determine the protein concentration using a standard method (e.g., Bradford assay).

4. Enzymatic Reaction:

- Prepare a reaction mixture in a microcentrifuge tube:

- Protein Extract: 5 µL (adjust volume based on protein concentration)

- Arogenate Substrate: to a final concentration of 250 µM

- Reaction Buffer (20 mM Tris-HCl, pH 8.0): to a final volume of 12 µL

- Incubate the reaction at 37°C for 15 minutes.

- Stop the reaction by adding 10 µL of methanol containing an internal standard (e.g., 10 mM Alanine).

5. Product Quantification:

- Centrifuge the terminated reaction to pellet precipitated protein.

- Analyze the supernatant for phenylalanine formation using HPLC or GC/MS after appropriate derivatization.

start [label="Start: Harvest Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

grind [label="Grind in Liquid N2"];

extract [label="Protein Extraction in Buffer"];

centrifuge1 [label="Centrifugation (Clarify Lysate)"];

precipitation [label="Ammonium Sulfate\nPrecipitation (20-80%)"];

desalt [label="Desalting & Concentration"];

assay [label="Enzyme Assay:\nIncubate with Arogenate"];

stop [label="Stop Reaction\n(e.g., with Methanol)"];

quantify [label="Product Quantification\n(HPLC or GC/MS)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> grind;

grind -> extract;

extract -> centrifuge1;

centrifuge1 -> precipitation;

precipitation -> desalt;

desalt -> assay;

assay -> stop;

stop -> quantify;

quantify -> end;

}

Prephenate Aminotransferase (PAT) Coupled Spectrophotometric Assay

This method measures arogenate production by coupling it to the arogenate dehydrogenase (ADH) reaction.[21]

1. Reagents and Enzymes:

- Reaction Buffer: 50 mM HEPES, pH 8.0.

- Substrates: Prephenate, and an amino donor (e.g., glutamate or aspartate).

- Cofactor for coupling enzyme: NADP+.

- Coupling Enzyme: Purified, tyrosine-insensitive arogenate dehydrogenase.

- Enzyme Source: Partially purified protein extract containing PAT activity.

2. Assay Procedure:

- Prepare a reaction mixture in a quartz cuvette:

- Reaction Buffer

- NADP+ (final concentration 100 µM)

- Purified ADH (coupling enzyme, ~40 nM)

- Amino donor substrate

- Enzyme extract containing PAT

- Initiate the reaction by adding prephenate.

- Monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NADP+ to NADPH by the coupling enzyme.

- Calculate activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes (e.g., 13C) is a powerful technique to quantify the in vivo flow of carbon through the arogenate pathway.[22][23]

1. Isotope Labeling:

- Grow cells or plants in a medium containing a 13C-labeled precursor, such as 13C-glucose or 13C-shikimate.

2. Sample Collection and Quenching:

- Rapidly harvest samples and quench metabolic activity, typically using a cold solvent mixture (e.g., methanol/water).

3. Metabolite Extraction and Analysis:

- Extract intracellular metabolites.

- Analyze the extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) for key metabolites (prephenate, arogenate, Phe, Tyr).

4. Flux Calculation:

- Use the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. This computational step resolves the relative and absolute rates of the enzymatic reactions in the pathway.

Implications for Drug Development and Research

The enzymes of the arogenate pathway are attractive targets for the development of herbicides, as they are essential for plants but absent in animals. Furthermore, manipulating the regulatory mechanisms of this pathway is a key strategy in metabolic engineering. By overcoming feedback inhibition—for instance, through protein engineering of ADT or DAHPS to create feedback-insensitive variants—researchers can significantly increase the production of aromatic amino acids.[8][11] This enhanced flux can then be channeled towards the synthesis of high-value natural products, including pharmaceuticals, flavors, and fragrances. A thorough understanding of the data and protocols presented herein is fundamental to advancing these research and development goals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transcriptional analysis of arogenate dehydratase genes identifies a link between phenylalanine biosynthesis and lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The arogenate dehydratase gene family: towards understanding differential regulation of carbon flux through phenylalanine into primary versus secondary metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Conserved Molecular Mechanism of TyrA Dehydrogenase Substrate Specificity Underlying Alternative Tyrosine Biosynthetic Pathways in Plants and Microbes [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Overexpression of arogenate dehydratase reveals an upstream point of metabolic control in phenylalanine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and regulatory properties of arogenate dehydratase in seedlings of Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arogenate (pretyrosine) pathway of tyrosine and phenylalanine biosynthesis in Pseudomonas aureofaciens ATCC 15926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutation analysis of the feedback inhibition site of phenylalanine-sensitive 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein engineering for feedback resistance in 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]